N-Methyl-N-(methylsulfonyl)benzamide: The "NASA" Scaffold in Chemical Biology
N-Methyl-N-(methylsulfonyl)benzamide: The "NASA" Scaffold in Chemical Biology
Topic: N-Methyl-N-(methylsulfonyl)benzamide: Structural Dynamics and Synthetic Utility in Acyl Transfer Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary
N-Methyl-N-(methylsulfonyl)benzamide represents the prototypical scaffold of the N-Acyl-N-Alkyl Sulfonamide (NASA) class. Unlike thermodynamically stable secondary amides, this compound features a chemically "activated" amide bond destabilized by the electron-withdrawing sulfonyl group. In modern drug discovery, this structural motif has emerged as a premier covalent warhead for Ligand-Directed (LD) protein labeling and targeted covalent inhibition (TCI). This guide details its physiochemical properties, synthesis, and mechanistic role as a lysine-targeting electrophile.
Chemical Structure & Physiochemical Properties[1][2][3][4][5]
Structural Analysis
The reactivity of N-methyl-N-(methylsulfonyl)benzamide stems from the competition for the nitrogen lone pair. In a standard amide, the nitrogen lone pair donates into the carbonyl (
-
Ground State Destabilization: The sulfonyl group pulls electron density away from the nitrogen, reducing the
resonance overlap. -
Electrophilicity: This "resonance twist" renders the carbonyl carbon significantly more electrophilic than a standard amide, making it susceptible to nucleophilic attack by amines (e.g., Lysine
-NH ) under physiological conditions. -
Leaving Group Ability: Upon nucleophilic attack, the expulsion of the N-methylmethanesulfonamide anion is energetically favorable due to charge delocalization onto the sulfonyl oxygens.
Property Profile
Note: Values derived from the NASA class and structural analogues.
| Property | Value / Description |
| IUPAC Name | N-Methyl-N-(methylsulfonyl)benzamide |
| Formula | |
| Molecular Weight | 213.25 g/mol |
| Physical State | Crystalline Solid (Off-white to white) |
| Solubility | High: DMSO, DMF, |
| Stability | Stable in solid state; susceptible to hydrolysis in aqueous buffer (pH > 8) over extended periods ( |
| Reactivity Class | Soft Electrophile / Activated Amide |
| Primary Application | Lysine-targeted covalent modification (Proximity-driven).[2] |
Synthesis & Preparation Protocols
The synthesis of N-methyl-N-(methylsulfonyl)benzamide can be approached via two primary disconnects: N-Acylation of a sulfonamide or N-Sulfonylation of an amide. The N-Acylation route is generally preferred for milder conditions and higher yields.
Protocol A: N-Acylation (Recommended)
This method utilizes N-methylmethanesulfonamide as the nucleophile and benzoyl chloride as the electrophile.
Reagents:
-
N-Methylmethanesulfonamide (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.2 eq) -
DMAP (0.1 eq, catalyst)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve N-methylmethanesulfonamide (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (
). -
Base Addition: Add
(12 mmol) and catalytic DMAP. Cool the solution to 0°C. -
Acylation: Dropwise add Benzoyl Chloride (11 mmol). The reaction is exothermic; maintain temperature < 5°C during addition.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with saturated
solution. Extract the organic layer, wash with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel flash chromatography.
Protocol B: N-Sulfonylation (Alternative)
Requires stronger bases to deprotonate the secondary amide.
Reagents:
-
N-Methylbenzamide
-
Methanesulfonyl Chloride (MsCl)
-
Sodium Hydride (NaH) or LiHMDS
-
THF (anhydrous)
Methodology:
-
Suspend NaH (1.1 eq) in anhydrous THF at 0°C.
-
Add N-methylbenzamide slowly. Evolution of
gas indicates deprotonation. Stir for 30 min. -
Add MsCl (1.1 eq) dropwise.
-
Stir at RT for 2–4 hours. Quench carefully with water and extract.
Mechanistic Visualization
The following diagram illustrates the synthesis pathways and the resonance destabilization that drives the reactivity of this molecule.
Caption: Synthesis via N-acylation or N-sulfonylation and the mechanism of lysine-targeted acyl transfer.
Applications in Drug Discovery[5][7][8]
Ligand-Directed (LD) Chemistry
The N-methyl-N-(methylsulfonyl)benzamide motif is the functional "warhead" in NASA probes.
-
Concept: Conjugate a high-affinity ligand to the benzamide ring (or replace the phenyl ring with the ligand structure).
-
Mechanism: The ligand binds to the target protein, bringing the NASA warhead into close proximity with surface lysine residues.
-
Selectivity: Unlike highly reactive NHS-esters which label indiscriminately, NASA warheads have "tunable" reactivity. They react negligible with free lysine in solution but react rapidly (
) when held in proximity (effective molarity effect).
Covalent Inhibition
This scaffold allows for the design of Targeted Covalent Inhibitors (TCIs) targeting non-catalytic lysines.
-
Advantage: Most covalent drugs target Cysteine (e.g., acrylamides). NASA probes expand the druggable proteome to Lysine-rich pockets.[3]
-
Example: Development of inhibitors for Hsp90 and Btk (Bruton's Tyrosine Kinase) using NASA derivatives to overcome resistance mutations (e.g., C481S in Btk).
Bioisostere Precursor
In synthetic medicinal chemistry, this moiety serves as a masked acylating agent or a precursor to synthesize acyl-sulfonamides, which are established bioisosteres for carboxylic acids (
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis. Keep desicated.
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood.
-
Spill Response: Sweep up solid; do not flush down drains. Decontaminate surfaces with dilute NaOH (hydrolyzes the active amide).
References
-
Tamura, T., & Hamachi, I. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(7), 2782–2799. Link
-
Tamura, T., et al. (2018). Rapid Labeling and Covalent Inhibition of Intracellular Native Proteins Using Ligand-Directed N-Acyl-N-alkyl Sulfonamide Chemistry.[2][4][5] Journal of the American Chemical Society, 140(14), 4761–4764. Link
-
Kawano, M., et al. (2023).[6] Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant.[6][3][4][5] Journal of the American Chemical Society, 145(48), 26030–26041. Link
-
PubChem Database. (2024). N-(Methylsulfonyl)benzamide (CID 1547994) and related structures.[1] National Library of Medicine. Link
Sources
- 1. N-(methylsulfonyl)benzamide | C8H9NO3S | CID 1547994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lysine-Reactive N-Acyl- N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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